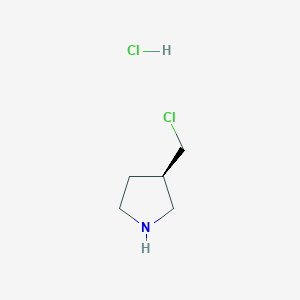

3(R)-Chloromethyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3(R)-Chloromethyl-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(R)-Chloromethyl-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBNJKSCDLVUQL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-85-6 | |

| Record name | Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3(R)-Chloromethyl-pyrrolidine hydrochloride NMR spectra interpretation

An In-Depth Technical Guide to the NMR Spectral Interpretation of 3(R)-Chloromethyl-pyrrolidine Hydrochloride

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectra of 3(R)-Chloromethyl-pyrrolidine hydrochloride. As a crucial analytical technique in pharmaceutical development and chemical research, NMR spectroscopy offers unparalleled insight into molecular structure.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for the structural elucidation and verification of this important chiral building block. While a publicly available, fully assigned spectrum for this specific compound is not readily found, this guide will present a comprehensive, theoretical interpretation based on established NMR principles and spectral data from analogous structures.

The Molecular Framework: Structure and Magnetic Environments

3(R)-Chloromethyl-pyrrolidine hydrochloride is a chiral amine salt with the molecular formula C₅H₁₁Cl₂N.[4] Its structure consists of a five-membered pyrrolidine ring substituted at the 3-position with a chloromethyl group. The nitrogen atom is protonated, forming a hydrochloride salt, a common strategy to improve the stability and water-solubility of amine-containing compounds.[5]

Understanding the unique magnetic environments of each proton and carbon is the first step in spectral interpretation. The protons and carbons are labeled in the diagram below for reference throughout this guide.

Caption: Labeled structure of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Due to the chiral center at C3, the protons on C2, C4, and C5 are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For hydrochloride salts, the choice of solvent is critical; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the spectrum.[6] In a non-exchanging solvent like DMSO-d₆, these protons would be visible, often as a broad signal.[6] The following predictions assume a solvent like D₂O or CD₃OD.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Coupling Interactions |

| H6a, H6b | 3.6 - 3.8 | Doublet of doublets (dd) or multiplet (m) | These protons are on the carbon (C6) directly attached to the electronegative chlorine atom, causing a significant downfield shift. They are coupled to the H3 proton. |

| H2a, H2b, H5a, H5b | 3.1 - 3.5 | Multiplets (m) | These protons are adjacent to the positively charged nitrogen atom, which deshields them and shifts them downfield. Complex coupling between geminal and vicinal protons will result in complex multiplets. |

| H3 | 2.5 - 2.8 | Multiplet (m) | This methine proton is coupled to the protons on C2, C4, and C6, leading to a complex multiplet. It is shifted downfield by the adjacent chloromethyl group. |

| H4a, H4b | 1.9 - 2.3 | Multiplet (m) | These protons are furthest from the electron-withdrawing groups and are therefore the most upfield (shielded) of the ring protons. They will show complex geminal and vicinal coupling. |

| N⁺H₂ | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet (br s) | In a non-exchanging solvent, the ammonium protons are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and potential exchange. In D₂O, this signal would be absent.[6] |

Causality Behind Predictions: The electron-withdrawing effects of the protonated nitrogen (N⁺) and the chlorine atom are the primary drivers of the chemical shifts. Protons closer to these groups are more deshielded and appear at a higher ppm value. The complex splitting patterns arise from J-coupling, the through-bond interaction between neighboring protons.[7] In a five-membered ring, the vicinal coupling constants (³J) are highly dependent on the dihedral angle between the protons, as described by the Karplus equation, and typically range from 2-8 Hz.[7][8]

Predicted ¹³C NMR Spectrum: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since all five ring carbons and the chloromethyl carbon are chemically distinct, six signals are expected.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 | 48 - 52 | The chloromethyl carbon is directly attached to the highly electronegative chlorine, causing a strong deshielding effect and a downfield shift. |

| C2, C5 | 45 - 50 | These carbons are adjacent to the protonated nitrogen, which deshields them. They are expected to be in a similar region. |

| C3 | 38 - 43 | This methine carbon is the chiral center and is shifted downfield due to the attached chloromethyl group. |

| C4 | 28 - 33 | This carbon is the most shielded of the ring carbons, as it is furthest from the electronegative substituents, and thus appears at the most upfield position. |

Self-Validating Logic: The predicted chemical shifts follow established trends. Carbons bonded to electronegative atoms (Cl, N⁺) are shifted downfield. The relative positions of C3 and C4 are logical, with C3 being more deshielded due to the α-substituent effect of the chloromethyl group. These predictions can be cross-validated using 2D NMR techniques.

Experimental Protocols: From Sample to Spectrum

Acquiring high-quality NMR data requires meticulous sample preparation and a systematic approach to data acquisition.[9]

NMR Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 10-20 mg of 3(R)-Chloromethyl-pyrrolidine hydrochloride for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[10]

-

Solvent Selection: Choose an appropriate deuterated solvent.

-

Deuterium Oxide (D₂O): Excellent for dissolving hydrochloride salts. Will result in the exchange and disappearance of the N⁺H₂ signal.

-

Methanol-d₄ (CD₃OD): Also a good polar solvent for salts. The N⁺H₂ signal will also exchange.

-

DMSO-d₆: A polar aprotic solvent that will dissolve the sample and allow for the observation of the N⁺H₂ protons.[6]

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring and interpreting the NMR data for this compound.

Caption: Workflow for NMR data acquisition and interpretation.

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundational data, two-dimensional (2D) NMR experiments are essential for definitive structural proof.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons (or geminal). For instance, it would show correlations between H3 and the protons on C2, C4, and C6, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is the most powerful tool for unambiguously assigning both the ¹H and ¹³C spectra. By identifying the C-H pairs, the predicted assignments in the tables above can be experimentally verified.

By employing this comprehensive NMR analysis workflow, researchers can confidently verify the structure, stereochemistry, and purity of 3(R)-Chloromethyl-pyrrolidine hydrochloride, ensuring its suitability for downstream applications in drug discovery and development.

References

-

Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

-

Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis. Moravek.

-

Creative Proteomics. (n.d.). Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis. Creative Proteomics.

-

Malmendal, A. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.

-

Slideshare. (n.d.). NMR spectroscopy (Pharmaceutical analysis).

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. RSC Publishing.

-

ChemicalBook. (n.d.). (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR spectrum. ChemicalBook.

-

TradingChem.com. (n.d.). 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-86-6. TradingChem.com.

-

National Center for Biotechnology Information. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. PubMed Central.

-

Collection of Czechoslovak Chemical Communications. (n.d.). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. cccce.com.

-

ChemicalBook. (n.d.). (3S,4S)-Pyrrolidine-3,4-diol hydrochloride(276862-76-1) 1H NMR. ChemicalBook.

-

Sci-Hub. (n.d.). ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Sci-Hub.

-

SpectraBase. (n.d.). 3-Methyl-pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

PubChem. (n.d.). 3(S)-Chloromethyl-pyrrolidine hydrochloride. PubChem.

-

PubChem. (n.d.). (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). PubChem.

-

ChemicalBook. (n.d.). (R)-3-Chloro-pyrrolidine hydrochloride. ChemicalBook.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

-

National Center for Biotechnology Information. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. PubMed Central.

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate.

-

ResearchGate. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. ResearchGate.

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47.

-

PubChem. (n.d.). 3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride. PubChem.

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

-

ChemicalBook. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR. ChemicalBook.

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

-

Wikipedia. (n.d.). J-coupling. Wikipedia.

-

ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. ChemicalBook.

-

ChemicalBook. (n.d.). 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 13C NMR spectrum. ChemicalBook.

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. RSC Publishing.

-

NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST WebBook.

Sources

- 1. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-85-6 [tradingchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. J-coupling - Wikipedia [en.wikipedia.org]

- 8. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the FT-IR Analysis of 3(R)-Chloromethyl-pyrrolidine hydrochloride for Purity Assessment

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the purity analysis of 3(R)-Chloromethyl-pyrrolidine hydrochloride. As a critical chiral intermediate in the synthesis of numerous pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

The Strategic Importance of FT-IR in Pharmaceutical Quality Control

In the landscape of pharmaceutical development, the chemical identity and purity of starting materials and intermediates are non-negotiable. 3(R)-Chloromethyl-pyrrolidine hydrochloride is a chiral building block where stereochemical integrity and the absence of impurities directly impact the pharmacological profile of the API. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical tool for the qualitative assessment of this intermediate.[1][2] The technique provides a unique molecular "fingerprint," making it an ideal first-line method for identity confirmation and the detection of gross impurities.[1][2] This guide will elucidate the principles and practical application of FT-IR for ensuring the quality of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Deciphering the Vibrational Landscape: The FT-IR Spectrum of 3(R)-Chloromethyl-pyrrolidine hydrochloride

The FT-IR spectrum of 3(R)-Chloromethyl-pyrrolidine hydrochloride is a composite of the vibrational modes of its constituent functional groups. A thorough understanding of these characteristic absorptions is the foundation of spectral interpretation for purity analysis.

Molecular Structure

Caption: Structure of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Predicted Characteristic FT-IR Absorption Bands

While a publicly available reference spectrum is elusive, the expected absorption bands can be accurately predicted based on the analysis of its functional groups and comparison with similar structures like triethylamine hydrochloride.[1][3]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2700-3000 (broad) | N⁺-H stretch | Secondary Amine Hydrochloride | Strong, Broad |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH) | Strong |

| ~1580-1610 | N-H bend | Secondary Amine Hydrochloride | Medium |

| 1440-1480 | CH₂ scissoring | Methylene | Medium |

| 1150-1300 | C-N stretch | Aliphatic Amine | Medium |

| 650-800 | C-Cl stretch | Alkyl Halide | Medium to Weak |

-

The Diagnostic N⁺-H Stretch: The most prominent feature for the hydrochloride salt is the very broad and strong absorption band in the 2700-3000 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations in a secondary amine salt. This broadness is a result of extensive hydrogen bonding.

-

Aliphatic C-H Stretches: Sharp, strong bands between 2850 and 2960 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds within the pyrrolidine ring and the chloromethyl group.

-

The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex array of peaks, including C-N stretching and various bending vibrations, that are highly specific to the molecule's overall structure. The C-Cl stretching vibration, expected in the 650-800 cm⁻¹ range, is a key identifier for the chloromethyl group.[4]

A Rigorous Protocol for FT-IR Purity Assessment

To ensure the integrity and reproducibility of the analysis, a systematic approach is essential. The following protocol outlines the key steps, from sample preparation to data interpretation.

Experimental Workflow Diagram

Caption: A stepwise workflow for the FT-IR analysis of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Step 1: Sample Preparation

The quality of the FT-IR spectrum is highly dependent on the sample preparation technique.

-

Potassium Bromide (KBr) Pellet Method:

-

Gently grind 1-2 mg of the 3(R)-Chloromethyl-pyrrolidine hydrochloride sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

-

Transfer the fine, homogeneous powder to a die and press under hydraulic pressure to form a transparent or translucent pellet.

-

Causality: This method minimizes scattering of the infrared beam, resulting in a high-quality spectrum with well-defined peaks. It is crucial to use dry KBr to avoid a broad O-H absorption from water obscuring the N-H stretching region.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply consistent pressure with the built-in clamp to ensure intimate contact between the sample and the crystal.

-

Causality: ATR is a rapid and non-destructive technique that requires minimal sample preparation. Good contact is essential for a strong signal.

-

Step 2: Data Acquisition and Processing

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Background Collection: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.

-

Sample Spectrum Acquisition: Collect the spectrum of the prepared sample.

-

Data Processing: Apply a baseline correction to the spectrum to ensure accurate peak analysis.

Step 3: Spectral Interpretation for Purity

The core of the purity assessment lies in comparing the sample spectrum to that of a well-characterized, high-purity reference standard of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

-

Identity Confirmation: The sample spectrum should exhibit all the characteristic absorption bands present in the reference spectrum, with peaks at matching wavenumbers.

-

Impurity Detection: The presence of significant absorption bands in the sample spectrum that are absent in the reference spectrum is a strong indication of impurities. Conversely, the absence or significant reduction in the intensity of characteristic peaks may suggest degradation or the presence of a different compound.

The Impurity Profile: What to Look For

A comprehensive purity analysis requires an understanding of the potential impurities that may arise from the synthetic route. A common and efficient synthesis of 3(R)-Chloromethyl-pyrrolidine hydrochloride involves the chlorination of (R)-pyrrolidin-3-yl)methanol using thionyl chloride (SOCl₂).[4][5][6][7]

Potential Synthesis-Related Impurities and their FT-IR Signatures

| Potential Impurity | Origin | Key FT-IR Signature(s) to Look For |

| (R)-pyrrolidin-3-yl)methanol | Unreacted Starting Material | A strong, broad O-H stretching band around 3300-3500 cm⁻¹. |

| Residual Solvents (e.g., Dichloromethane, Toluene) | Reaction or Work-up | Characteristic C-H stretching and bending vibrations specific to the solvent. |

| By-products of Thionyl Chloride Reaction | Side Reactions | Potential for S=O stretching bands from sulfites if the reaction is incomplete or side reactions occur.[5] |

The absence of a prominent O-H band is a primary indicator of the complete conversion of the starting alcohol.

Conclusion: A Pillar of Quality Assurance

FT-IR spectroscopy is an indispensable analytical technique in the quality control of pharmaceutical intermediates like 3(R)-Chloromethyl-pyrrolidine hydrochloride. Its ability to provide rapid, reliable, and detailed structural information makes it a cornerstone of material identification and purity verification.[1] By adhering to a robust analytical protocol and leveraging a thorough understanding of the molecule's spectral characteristics and potential impurity profile, researchers and drug development professionals can confidently ensure the quality of this vital chiral building block. For comprehensive purity assessment, especially for regulatory purposes, FT-IR should be used in conjunction with quantitative techniques such as High-Performance Liquid Chromatography (HPLC).

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

TradingChem.com. (n.d.). 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-85-6. Retrieved from [Link]

-

PubChem. (n.d.). Triethylamine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Triethanolamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In Books. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Triethylamine hydrochloride - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3(S)-Chloromethyl-pyrrolidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Filo. (2024, December 8). Alcohol react with thionyl chloride. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Sdfine. (n.d.). Chemwatch GHS SDS 1922. Retrieved from [Link]

Sources

- 1. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triethanolamine hydrochloride [webbook.nist.gov]

- 3. Triethylamine hydrochloride(554-68-7) IR Spectrum [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3(R)-Chloromethyl-pyrrolidine Hydrochloride

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 3(R)-Chloromethyl-pyrrolidine hydrochloride, a key chiral intermediate in pharmaceutical synthesis. Understanding the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) is critical for unambiguous identification, purity assessment, and metabolic profiling. This document delineates the primary fragmentation pathways, explains the underlying chemical principles, and provides predictive data to aid researchers in their analytical workflows. We will explore the characteristic alpha-cleavage of the pyrrolidine ring, the influence of the chloromethyl substituent, and the diagnostic isotopic patterns imparted by the chlorine atom.

Introduction

Chemical Identity and Significance

3(R)-Chloromethyl-pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a hydrochloride salt, it is typically a stable, crystalline solid, amenable to various analytical techniques.

-

Chemical Name: 3(R)-Chloromethyl-pyrrolidine hydrochloride

-

Molecular Formula: C₅H₁₁Cl₂N[1]

-

Molecular Weight: 156.05 g/mol (for the salt)[1]

-

Monoisotopic Mass (Free Base): 119.0502 Da (for C₅H₁₀³⁵ClN)

Its structural characterization is paramount, as its stereochemistry and purity directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Mass spectrometry serves as a rapid, sensitive, and structurally informative tool for this purpose.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By inducing fragmentation of a parent ion, a unique "fingerprint" or fragmentation pattern is generated, which allows for detailed structural inference. For a molecule like 3-Chloromethyl-pyrrolidine, MS can confirm its molecular weight and reveal key structural motifs through predictable bond cleavages. This guide will focus on two complementary ionization techniques: the high-energy, fragmentation-rich Electron Ionization (EI-MS) and the soft, parent-ion-focused Electrospray Ionization with tandem MS (ESI-MS/MS).

Foundational Principles of Amine and Halide Fragmentation

The predictable fragmentation of 3-Chloromethyl-pyrrolidine is governed by the established behaviors of its core functional groups: a cyclic amine and an alkyl chloride.

The Nitrogen Rule

The Nitrogen Rule states that a neutral organic molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. The free base of our compound (C₅H₁₀ClN) contains one nitrogen atom and has a nominal molecular weight of 119 (for ³⁵Cl), adhering to this rule. This is a primary diagnostic check when interpreting an EI mass spectrum.[2][3]

Alpha-Cleavage in Cyclic Amines

The most dominant fragmentation pathway for aliphatic and cyclic amines is alpha-cleavage. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4] The driving force is the formation of a highly stable, resonance-stabilized iminium cation. In cyclic amines, this cleavage results in the opening of the ring, which can be followed by subsequent fragmentation events.[2]

Fragmentation of Alkyl Chlorides

Alkyl halides exhibit two primary fragmentation patterns:

-

Loss of a Halogen Radical: Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•).[4]

-

Loss of HX: Elimination of a neutral hydrogen halide molecule (HCl) is also a common pathway.[4]

Crucially, any fragment containing chlorine will exhibit a characteristic isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, a chlorine-containing ion will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with a relative intensity ratio of roughly 3:1.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

EI is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and structurally informative fragmentation. The analysis is performed on the volatile free base, not the hydrochloride salt.

Predicted Molecular Ion (M⁺•) and Isotopic Signature

The molecular ion (M⁺•) is a radical cation formed by the loss of an electron. For 3-Chloromethyl-pyrrolidine, the M⁺• peak is expected at m/z 119 , with its corresponding isotope peak at m/z 121 in a ~3:1 ratio. The presence of this pair is the first confirmation of the compound's identity and elemental composition.

Proposed EI Fragmentation Pathway

Upon ionization, the 3-Chloromethyl-pyrrolidine radical cation will undergo several competing fragmentation reactions. The most energetically favorable pathways are expected to dominate the spectrum.

-

Loss of the Chloromethyl Radical (•CH₂Cl): This pathway involves the cleavage of the C3-C(H₂)Cl bond. This is the most logical cleavage of the largest substituent on the ring, leading to the formation of a stable secondary cation at m/z 70 . This fragment is often the base peak in the spectrum due to its stability.

-

Loss of a Chlorine Radical (Cl•): Direct cleavage of the C-Cl bond is a characteristic fragmentation of alkyl chlorides.[4] This results in a radical cation at m/z 84 .

-

Alpha-Cleavage (Ring Opening): Cleavage of the C2-C3 bond, alpha to the nitrogen, opens the ring to form an acyclic radical cation. This intermediate can then undergo further fragmentation, such as the loss of an ethene molecule, though this is often a more minor pathway compared to direct substituent loss.

-

Loss of Neutral HCl: The elimination of hydrogen chloride is another common pathway for alkyl halides, leading to a radical cation at m/z 83 .[4]

Visualization of EI Fragmentation

Caption: Proposed EI fragmentation pathways for 3-Chloromethyl-pyrrolidine.

Summary of Key EI Fragments

| m/z (³⁵Cl) | Proposed Formula | Identity/Origin |

| 119 | [C₅H₁₀ClN]⁺• | Molecular Ion (M⁺•) |

| 84 | [C₅H₁₀N]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| 83 | [C₅H₉N]⁺• | Loss of neutral HCl ([M-HCl]⁺•) |

| 70 | [C₄H₈N]⁺ | Loss of Chloromethyl radical ([M-CH₂Cl]⁺), likely base peak |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis

ESI is a "soft" ionization technique ideal for analyzing polar and non-volatile compounds like hydrochloride salts. It typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Formation of the Pseudomolecular Ion ([M+H]⁺)

In positive ion mode ESI, the free base of the compound is protonated, most likely at the basic nitrogen atom. This forms the even-electron pseudomolecular ion at m/z 120 , with its corresponding isotope peak at m/z 122 . This ion serves as the precursor for MS/MS analysis.

Proposed ESI-MS/MS Fragmentation Pathway (CID)

The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.[5]

-

Loss of Neutral HCl: This is the most anticipated and often the most dominant fragmentation pathway in CID for this type of compound. The protonated amine facilitates the elimination of hydrogen chloride. This results in the formation of a stable cation at m/z 84 .

-

Loss of Neutral Chloromethane (CH₃Cl): This pathway is less common as it requires a hydrogen rearrangement but is mechanistically possible. It would result in a fragment at m/z 70 .

-

Subsequent Fragmentation: The primary fragment ion at m/z 84 can be isolated and fragmented further (MS³). A likely fragmentation would be the loss of neutral ethene (C₂H₄) via a retro-Diels-Alder-type rearrangement or other ring-fragmentation mechanism, yielding a fragment at m/z 56 .

Visualization of ESI-MS/MS Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 3-Chloromethyl-pyrrolidine.

Summary of Key ESI-MS/MS Fragments

| Precursor m/z (³⁵Cl) | Product m/z | Neutral Loss | Identity/Origin |

| 120 | 84 | HCl (36 Da) | Primary, dominant fragmentation |

| 84 | 56 | C₂H₄ (28 Da) | Secondary fragmentation |

Experimental Considerations & Protocols

To ensure reproducible and accurate data, the following experimental guidelines are recommended.

Sample Preparation

-

For EI-MS (via GC-MS): Dissolve the hydrochloride salt in a suitable solvent (e.g., methanol) and neutralize with a mild base (e.g., a drop of ammonium hydroxide or by passing through a small plug of basic alumina) to liberate the volatile free base. Dilute the resulting solution in a volatile solvent like dichloromethane or ethyl acetate for injection.

-

For ESI-MS/MS (via LC-MS or direct infusion): Dissolve the hydrochloride salt directly in a typical mobile phase solvent system, such as methanol/water or acetonitrile/water, often with a small amount of acid modifier like formic acid (0.1%) to ensure complete protonation.

Suggested GC-EI-MS Parameters

-

GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

-

Inlet Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV (standard for library matching).

-

Mass Range: 40-200 amu.

Suggested LC-ESI-MS/MS Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas: Nitrogen, at a flow rate and temperature optimized for the specific instrument.

-

Collision Gas: Argon.

-

Collision Energy (for m/z 120 -> 84): Typically 10-20 eV. This should be optimized empirically to maximize the product ion signal.

Conclusion

The mass spectrometric analysis of 3(R)-Chloromethyl-pyrrolidine hydrochloride provides distinct and predictable fragmentation patterns that are highly diagnostic of its structure. Under Electron Ionization , the key fragments are observed at m/z 70 (loss of •CH₂Cl, often the base peak), m/z 84 (loss of •Cl), and the molecular ion pair at m/z 119/121 . Under Electrospray Ionization with CID , the analysis is characterized by the protonated molecule at m/z 120/122 and its dominant, facile loss of neutral HCl to produce a product ion at m/z 84 . These fragmentation signatures, combined with the obligatory chlorine isotope pattern, provide a robust and definitive method for the identification and characterization of this important synthetic intermediate.

References

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.

- GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College.

-

3-Chloro-4-(chloromethyl-3-methyl-1-(2-pyridyl)pyrrolidin-2-one - SpectraBase . (2026). John Wiley & Sons, Inc. Retrieved from [Link]

-

Video: Mass Spectrometry: Amine Fragmentation . (2024). JoVE. Retrieved from [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines . (2022, December 24). YouTube. Retrieved from [Link]

- Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). University of Colorado Boulder.

-

2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- . (n.d.). NIST WebBook. Retrieved from [Link]

-

3(S)-Chloromethyl-pyrrolidine hydrochloride . (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Pyrrolidine . (n.d.). NIST WebBook. Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products . (2015, December 16). Royal Society of Chemistry. Retrieved from [Link]

-

A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules . (2013). University of Southampton. Retrieved from [Link]

-

Fragmentation of Organic Ions and Interpretation of EI Mass Spectra . (2017). SpringerLink. Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry . (2016). ResearchGate. Retrieved from [Link]

- Fragmentation Mechanisms - Intro to Mass Spec. (n.d.). DePaul University.

Sources

The Untapped Potential of 3(R)-Chloromethyl-pyrrolidine Hydrochloride in Chiral Synthesis: A Technical Review

For Immediate Release

While the pyrrolidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and a celebrated tool in asymmetric synthesis, a comprehensive technical guide detailing the specific advantages and applications of 3(R)-Chloromethyl-pyrrolidine hydrochloride remains elusive in readily available scientific literature. Despite extensive searches for its use as a chiral auxiliary, including specific reaction protocols, mechanistic studies, and quantitative performance data, a notable gap in documented applications persists.

This document aims to provide a foundational understanding of the potential advantages of this chiral building block, drawing inferences from the well-established principles of stereochemistry and the known reactivity of related pyrrolidine derivatives. It is intended to serve as a forward-looking guide for researchers, scientists, and drug development professionals, highlighting areas ripe for exploration and innovation.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its rigid, non-planar structure provides a three-dimensional framework that can effectively orient functional groups to interact with biological targets.[2] In the realm of chiral synthesis, substituted pyrrolidines are invaluable as chiral auxiliaries, organocatalysts, and key intermediates for the stereoselective construction of complex molecules.[1][3] The ability to control the stereochemical outcome of a reaction is paramount in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties of 3(R)-Chloromethyl-pyrrolidine Hydrochloride

To effectively utilize any chemical entity, a thorough understanding of its physical and chemical properties is essential. The following table summarizes the known properties of 3(R)-Chloromethyl-pyrrolidine hydrochloride.

| Property | Value | Source |

| CAS Number | 1187931-85-6 | Internal Database |

| Molecular Formula | C₅H₁₁Cl₂N | Internal Database |

| Molecular Weight | 156.05 g/mol | Internal Database |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

Postulated Advantages in Chiral Synthesis

While direct experimental evidence is sparse, the structure of 3(R)-Chloromethyl-pyrrolidine hydrochloride suggests several potential advantages as a chiral auxiliary or building block in asymmetric synthesis.

Stereochemical Control via Steric Hindrance

The chloromethyl group at the C3 position offers a distinct steric handle to direct the approach of incoming reagents. When attached to a prochiral substrate, the pyrrolidine ring can effectively shield one face of the reactive center, compelling a stereoselective transformation.

Diagrammatic Representation of Stereocontrol

Below is a conceptual workflow illustrating how the chiral auxiliary could direct an alkylation reaction.

Caption: Conceptual workflow for asymmetric synthesis using a chiral auxiliary.

Versatility of the Chloromethyl Group

The chloromethyl moiety is a versatile functional group that can participate in a variety of chemical transformations. It can act as an electrophilic site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. This versatility could enable the synthesis of diverse libraries of chiral compounds from a single chiral starting material.

Synthetic Accessibility and Potential Methodologies

While a definitive, optimized synthesis of 3(R)-Chloromethyl-pyrrolidine hydrochloride is not prominently featured in the literature, its synthesis can be conceptually derived from commercially available precursors such as (R)-3-hydroxypyrrolidine.

Proposed Synthetic Route

A plausible synthetic pathway would involve the conversion of the hydroxyl group of (R)-3-hydroxypyrrolidine to a chloride, a common transformation in organic synthesis.

Hypothetical Experimental Protocol: Synthesis of 3(R)-Chloromethyl-pyrrolidine hydrochloride from (R)-3-Hydroxypyrrolidine

-

Protection of the Pyrrolidine Nitrogen: To a solution of (R)-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Chlorination of the Hydroxyl Group: To the solution of the N-Boc protected (R)-3-hydroxypyrrolidine, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Deprotection: Carefully quench the reaction and remove the Boc protecting group under acidic conditions (e.g., with hydrochloric acid in an appropriate solvent).

-

Isolation: After removal of the solvent, the desired 3(R)-Chloromethyl-pyrrolidine hydrochloride can be isolated and purified by recrystallization.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed synthetic route to 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Future Directions and a Call for Research

The lack of extensive literature on 3(R)-Chloromethyl-pyrrolidine hydrochloride presents a significant opportunity for original research. Key areas for investigation include:

-

Development and Optimization of a Reliable Synthetic Protocol: A robust and scalable synthesis is the first step toward unlocking the potential of this chiral building block.

-

Application as a Chiral Auxiliary in a Range of Asymmetric Reactions: Investigating its efficacy in stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions would be of great interest.

-

Mechanistic Studies: Understanding the precise mechanism by which the 3-(R)-chloromethyl group directs stereoselectivity through computational and experimental studies will be crucial for its rational application.

-

Synthesis of Novel Chiral Ligands and Organocatalysts: The chloromethyl group provides a convenient handle for the synthesis of new chiral ligands for transition metal catalysis and novel organocatalysts.

Conclusion

While the advantages of using 3(R)-Chloromethyl-pyrrolidine hydrochloride in chiral synthesis are currently speculative due to a lack of published data, its structural features suggest considerable potential. As a chiral building block with a versatile functional handle, it represents an underexplored area in asymmetric synthesis. This guide serves as a call to the scientific community to investigate the synthetic utility of this promising compound, with the anticipation that such research will lead to innovative methodologies for the preparation of enantiomerically pure molecules of academic and industrial importance.

References

-

Coe, J. W., et al. (2005). Varenicline: A Novel and Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-80.

-

Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of enantiopure pyrrolidine ring systems from L-proline. Chemical Reviews, 106(11), 4484–4517. [Link]

-

Kozikowski, A. P., & Chen, Y. (1999). Chemistry and Biology of the Pyrrolidine-Based α-Amino Acids. Accounts of Chemical Research, 32(5), 452–460. [Link]

-

O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435–446. [Link]

-

Remuzon, P. (1996). The chemistry of pyrrolidine-based α-amino acids. Tetrahedron, 52(42), 13803–13835. [Link]

Sources

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

An In-Depth Technical Guide to the Stereochemical Properties of 3(R)-Chloromethyl-pyrrolidine Hydrochloride

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a critical factor for specific molecular recognition at biological targets. The stereochemistry of these substituents often dictates the pharmacological activity, with different enantiomers exhibiting vastly different efficacy, metabolism, and toxicity profiles.[3]

This guide focuses on 3(R)-Chloromethyl-pyrrolidine hydrochloride, a versatile chiral building block of significant interest in drug discovery. Its defined stereochemistry at the C3 position, combined with the reactive chloromethyl handle, makes it an invaluable intermediate for synthesizing complex molecules with high stereochemical fidelity. We will explore the fundamental stereochemical properties of this molecule, from its conformational landscape to the robust analytical methods required for its stereochemical verification and its application in the synthesis of advanced pharmaceutical agents.

Chapter 1: Molecular Structure and Core Stereochemical Features

The structure of 3(R)-Chloromethyl-pyrrolidine hydrochloride is defined by a saturated five-membered nitrogen heterocycle with a chloromethyl substituent at the third carbon. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it a convenient solid for handling and storage.

The Chiral Center and (R)-Configuration

The stereochemical designation arises from the chiral center at the C3 carbon of the pyrrolidine ring. According to the Cahn-Ingold-Prelog (CIP) priority rules:

-

The nitrogen atom (N1) receives the highest priority.

-

The carbon of the chloromethyl group (-CH₂Cl) is second.

-

The C2 carbon of the ring is third.

-

The hydrogen atom attached to C3 has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority (N → -CH₂Cl → C2) proceeds in a clockwise direction, defining the absolute configuration as (R). This specific configuration is crucial for its utility as a chiral synthon.

Conformational Analysis: The Puckered Ring

Unlike planar aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring result in a non-planar structure. The ring exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and "twisted" forms. The substitution at C3 significantly influences this equilibrium.[4] The bulky chloromethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, thereby favoring a specific puckered conformation.[4] This conformational preference, dictated by the stereocenter, locks the orientation of the reactive group in a defined region of 3D space, which is a key principle in asymmetric synthesis.

Chapter 2: Enantioselective Synthesis and Stereochemical Control

The synthesis of enantiopure 3-substituted pyrrolidines is a well-explored area of organic chemistry, with methods often relying on asymmetric catalysis or the use of starting materials from the chiral pool.[5][6][7]

A common and reliable strategy to produce 3(R)-Chloromethyl-pyrrolidine hydrochloride involves a two-step sequence starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This approach ensures the stereocenter is set from the beginning, and subsequent reactions are chosen to proceed without racemization.

Workflow for Synthesis of 3(R)-Chloromethyl-pyrrolidine hydrochloride

Caption: Enantioselective synthesis starting from a chiral precursor.

Experimental Protocol: Synthesis

Step 1: Chlorination of (R)-N-Boc-3-hydroxypyrrolidine

-

To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq) dropwise.

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture, ensuring the temperature remains below 5 °C.

-

Causality: The use of thionyl chloride with a base like pyridine is a standard method for converting alcohols to chlorides via an Sₙ2 mechanism. This mechanism proceeds with an inversion of configuration. However, by converting the hydroxyl group into a better leaving group in situ, the reaction proceeds with retention of stereochemistry at the adjacent, non-reacting chiral center. The low temperature is critical to prevent side reactions and potential racemization.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-N-Boc-3-chloromethyl-pyrrolidine.

Step 2: Deprotection to form the Hydrochloride Salt

-

Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (3-4 eq) and stir at room temperature for 2-4 hours.

-

Causality: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that is readily cleaved under acidic conditions. Using a solution of HCl in an anhydrous organic solvent like dioxane precipitates the product directly as its hydrochloride salt, which is typically a stable, crystalline solid, simplifying purification.

-

-

Monitor the reaction by TLC for the disappearance of the Boc-protected intermediate.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3(R)-Chloromethyl-pyrrolidine hydrochloride.

Chapter 3: Analytical Techniques for Stereochemical Verification

Confirming the identity, purity, and, most importantly, the stereochemical integrity of the final product is a non-negotiable step in drug development. A suite of analytical techniques is employed for this purpose.

Analytical Workflow for Stereochemical Purity Assessment

Caption: Integrated workflow for structural and stereochemical analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

System Preparation:

-

HPLC System: An HPLC system equipped with a UV detector.[8]

-

Chiral Stationary Phase: A polysaccharide-based column, such as a CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), is highly effective for separating N-heterocyclic compounds.[8]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape for the amine. A typical starting ratio is 90:10:0.1 (n-Hexane:IPA:DEA).[9] This must be optimized.

-

-

Sample Preparation:

-

Prepare a racemic standard of 3-Chloromethyl-pyrrolidine hydrochloride to establish the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor (Rs).

-

Prepare a solution of the synthesized 3(R)-Chloromethyl-pyrrolidine hydrochloride sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]

-

-

Chromatographic Conditions:

| Parameter | Value | Justification |

| Column | CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm | Proven selectivity for a wide range of chiral amines and related heterocycles.[8] |

| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v) | Normal phase mode often provides superior separation on polysaccharide CSPs. DEA is added to minimize peak tailing by interacting with residual silanols on the silica support.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8] |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times.[8] |

| Detection | UV at 210 nm | Pyrrolidines lack a strong chromophore, so detection at low UV wavelengths is necessary.[8] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

-

Data Analysis (Self-Validation):

-

Inject the racemic standard. Two well-resolved peaks should be observed. The resolution (Rs) between the two peaks should be >1.5 for accurate quantification.

-

Inject the synthesized sample.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the R and S enantiomers: % e.e. = [(A_R - A_S) / (A_R + A_S)] x 100

-

NMR Spectroscopy and Mass Spectrometry

-

¹H and ¹³C NMR: These techniques confirm the molecular structure and connectivity. The spectra for the hydrochloride salt will show characteristic shifts for the protons and carbons adjacent to the protonated nitrogen. While standard NMR cannot distinguish between enantiomers, it is essential for confirming structural integrity.[10][11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For 3-Chloromethyl-pyrrolidine, the expected monoisotopic mass of the free base (C₅H₁₀ClN) is approximately 119.05 Da. The mass spectrum will show the corresponding molecular ion peak [M+H]⁺ at ~120.06 Da.[12]

Chapter 4: Physicochemical and Stereochemical Properties

A summary of the key computed and experimental properties provides a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | (3R)-3-(chloromethyl)pyrrolidine;hydrochloride | PubChem |

| Molecular Formula | C₅H₁₁Cl₂N | [13][14] |

| Molecular Weight | 156.05 g/mol | [14] |

| Exact Mass | 155.0268547 Da | PubChem |

| CAS Number | 1187931-85-6 | [13] |

| Appearance | Powder or liquid (typically a solid salt) | [13] |

| Stereochemical Stability | Generally high; stable to racemization under standard storage and reaction conditions. Caution should be exercised under harsh basic conditions, which could potentially induce rearrangement via an aziridinium intermediate.[15] | [15] |

Chapter 5: Applications in Drug Discovery

The utility of 3(R)-Chloromethyl-pyrrolidine hydrochloride lies in its dual functionality: a defined stereocenter and a reactive electrophilic site. This combination allows it to serve as a key intermediate in the synthesis of more complex molecules where the 3-dimensional orientation of the pyrrolidine substituent is critical for biological activity.

For example, substituted pyrrolidines are core components of inhibitors targeting enzymes and receptors, such as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes or MDM2 inhibitors for cancer.[6][16] In the synthesis of an MDM2 inhibitor like AA-115/APG-115, a complex spiro-pyrrolidine core is constructed where the stereochemistry is paramount for fitting into the p53-binding pocket of MDM2.[16] The use of a pre-defined chiral building block like 3(R)-Chloromethyl-pyrrolidine hydrochloride allows chemists to perform nucleophilic substitution reactions at the chloromethyl group, building out molecular complexity while being certain that the crucial stereocenter on the pyrrolidine ring is maintained.

Conclusion

3(R)-Chloromethyl-pyrrolidine hydrochloride is more than a simple chemical reagent; it is an enabling tool for stereocontrolled synthesis. Its well-defined absolute configuration, conformational preferences, and reactive handle provide a reliable platform for constructing advanced pharmaceutical candidates. A thorough understanding of its stereochemical properties, coupled with robust synthetic and analytical methodologies as outlined in this guide, is essential for its effective application in the rigorous and demanding field of drug discovery.

References

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

Wang, H., et al. (2023). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PubMed Central. [Link]

-

Latypov, S. K., et al. (1998). Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols. The Journal of Organic Chemistry, 63(24), 8682–8691. [Link]

-

Hayashi, Y., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

Latypov, S. K., et al. (1998). Conformational Analysis of l-(Alkoxymethyl)-5(R)-methyl-2-pyrrolidinone Derivatives. Determination of the Absolute Stereochemistry of Alcohols. ACS Publications. [Link]

-

Sweeney, J. B., et al. (2019). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PubChem. (2021). 3(S)-Chloromethyl-pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

-

TradingChem. (n.d.). 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-85-6. TradingChem.com. [Link]

-

PubChem. (2021). 3(R)-Chloromethyl-pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

-

Kholod, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

PubChem. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

-

Al-Hadedi, A. A. M., et al. (2018). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

-

NIST. (1990). Pyrrolidine. NIST WebBook. [Link]

-

Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Clark, R. D., et al. (1993). Synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines and related compounds. Tetrahedron, 49(7), 1351-1364. [Link]

-

Guchhait, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

D'Orazio, G., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(2), 126-132. [Link]

-

Uno, K., et al. (2013). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]

-

Kang, Y. K., et al. (2000). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 65(20), 6432-6440. [Link]

-

Mosquera, M. E. G., et al. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(7), 2819-2839. [Link]

-

PubChem. 2,2-Bis(chloromethyl)pyrrolidine. National Center for Biotechnology Information. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

ResearchGate. (2020). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. (R)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE(474707-30-7) 1H NMR [m.chemicalbook.com]

- 11. 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR [m.chemicalbook.com]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-85-6 [tradingchem.com]

- 14. 3(R)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Topic: 3(R)-Chloromethyl-pyrrolidine hydrochloride as a Chiral Pool Starting Material

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] The strategic use of enantiomerically pure starting materials—a practice known as chiral pool synthesis—offers an efficient and reliable pathway to stereochemically defined target molecules.[2][3] This guide provides a comprehensive technical overview of 3(R)-Chloromethyl-pyrrolidine hydrochloride, a versatile and highly valuable building block derived from the chiral pool. We will explore its synthesis, physicochemical properties, and key synthetic transformations. Through field-proven insights and detailed protocols, this document will illustrate how the inherent chirality and dual-functionality of this reagent can be leveraged to streamline the synthesis of complex molecular architectures, with a particular focus on its application in drug discovery programs.

The Strategic Value of the Chiral Pool: An Introduction

In modern drug development, controlling stereochemistry is not merely an academic exercise; it is a clinical and regulatory necessity. The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, responsible for undesirable side effects. Chiral pool synthesis circumvents the challenges of de novo asymmetric synthesis or costly chiral resolutions by starting with naturally occurring, enantiopure compounds like amino acids, carbohydrates, or terpenes.[2][3]

3(R)-Chloromethyl-pyrrolidine hydrochloride emerges from this strategy as a powerful synthetic intermediate. It presents chemists with a rigid, stereochemically defined pyrrolidine core, functionalized with two distinct reactive sites: a secondary amine and a primary alkyl chloride. This dual-handle nature allows for sequential, regioselective modifications, making it an ideal starting point for building diverse libraries of drug candidates.

Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to successful synthesis. The key properties of 3(R)-Chloromethyl-pyrrolidine hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 1187931-85-6 | [4] |

| Molecular Formula | C₅H₁₁Cl₂N | [4][5] |

| Molecular Weight | 156.05 g/mol | [4] |

| Appearance | Powder or liquid (often an off-white to pale brown solid) | [4] |

| Storage | Store in a tightly closed container, in a cool and dry place. | [4] |

Handling and Safety: Like many alkyl chlorides and amine hydrochlorides, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood.

Origin and Synthesis: From Chiral Precursor to Key Building Block

3(R)-Chloromethyl-pyrrolidine hydrochloride is not a primary natural product but is readily synthesized from one. The most common and economically viable route begins with (R)-3-hydroxypyrrolidine, which itself can be derived from chiral amino acids. The critical transformation is the stereospecific conversion of the primary alcohol to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).

The use of thionyl chloride is a classic and effective choice for this transformation. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent intramolecular attack by the chloride ion on the carbon atom, with the departure of sulfur dioxide and a proton, results in the desired alkyl chloride with retention of configuration at the stereocenter, although the reaction center itself is not chiral.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS # 1187931-85-6 [tradingchem.com]

- 5. 3(R)-Chloromethyl-pyrrolidine hydrochloride | C5H11Cl2N | CID 74889862 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical stability and storage of 3(R)-Chloromethyl-pyrrolidine hydrochloride

An In-Depth Technical Guide to the Chemical Stability and Storage of 3(R)-Chloromethyl-pyrrolidine hydrochloride

Introduction: The Role and Reactivity of a Key Chiral Building Block

3(R)-Chloromethyl-pyrrolidine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its utility lies in the versatile pyrrolidine scaffold, a common motif in numerous biologically active compounds, combined with a reactive chloromethyl group that serves as an electrophilic handle for introducing the pyrrolidine moiety into larger molecules. As a hydrochloride salt, the compound exhibits improved handling characteristics, such as higher aqueous solubility and crystallinity, compared to its freebase form.[1]

However, the very features that make this molecule a valuable synthetic intermediate—the secondary amine and the primary alkyl chloride—also render it susceptible to specific degradation pathways. A comprehensive understanding of its chemical stability is therefore not an academic exercise, but a critical prerequisite for its effective use in multi-step syntheses, for ensuring the quality and purity of intermediates, and for the development of robust, scalable pharmaceutical manufacturing processes.

This guide provides an in-depth analysis of the factors governing the stability of 3(R)-Chloromethyl-pyrrolidine hydrochloride, outlines postulated degradation mechanisms, and presents field-proven protocols for its storage, handling, and stability assessment.

Section 1: Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for proper handling and experimental design.

| Property | Value | Source(s) |

| Chemical Name | (3R)-3-(chloromethyl)pyrrolidine hydrochloride | [2][3] |

| Molecular Formula | C₅H₁₁Cl₂N | [2][3] |

| Molecular Weight | 156.05 g/mol | [2][3] |

| CAS Number | 1187931-85-6 | [2] |

| Appearance | White solid / Powder | [1][2] |

| Solubility | Soluble in water | [1] |

Section 2: Fundamental Drivers of Chemical Instability

The stability of 3(R)-Chloromethyl-pyrrolidine hydrochloride is primarily influenced by its susceptibility to nucleophilic attack and oxidation. The key environmental factors that must be controlled are moisture, temperature, light, and incompatible reagents.

Moisture and Hydrolytic Instability

The presence of water is arguably the most significant threat to the integrity of this molecule. The primary site of hydrolytic degradation is the electrophilic carbon of the chloromethyl group.

-

Causality: The carbon-chlorine bond is polarized, with the carbon atom carrying a partial positive charge, making it an attractive target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient excess (as atmospheric humidity) to drive the slow hydrolysis of the alkyl chloride to the corresponding primary alcohol, (R)-3-(Hydroxymethyl)pyrrolidine. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The presence of residual moisture in solvents or exposure to humid air can accelerate this process.[4][5] Many hydrochloride salts are known to be hygroscopic, readily absorbing atmospheric moisture, which can create a localized aqueous environment facilitating degradation.[1][6]

Thermal Stress

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates.

-

Causality: For 3(R)-Chloromethyl-pyrrolidine hydrochloride, thermal stress can significantly increase the rate of hydrolysis if moisture is present.[4] Furthermore, high heat can promote other degradation pathways, such as elimination reactions or more complex thermal rearrangements. In some chlorinated compounds, thermal decomposition can lead to dehydrochlorination.[7][8] While less likely for this specific structure compared to, for example, polyvinyl chloride, intramolecular cyclization or intermolecular reactions leading to oligomers cannot be entirely ruled out under harsh thermal conditions, especially in the freebase form. A study on 2-chloromethyl pyrrolidine derivatives has noted the potential for thermal isomerisation and ring expansion, highlighting the reactivity of the chloromethyl-pyrrolidine system.[9]

Oxidative Degradation

Secondary amines are susceptible to oxidation, which can lead to a variety of degradation products.

-

Causality: The nitrogen atom in the pyrrolidine ring has a lone pair of electrons and can be oxidized by atmospheric oxygen or stronger oxidizing agents. This can lead to the formation of N-oxides, imines, or, in more extreme cases, ring-opening byproducts. While the hydrochloride salt form offers some protection by protonating the nitrogen, the equilibrium between the salt and the more reactive freebase can still allow for oxidative degradation to occur, particularly if exposed to incompatible materials like strong oxidizers.[10]

Photostability

Exposure to ultraviolet (UV) or high-intensity visible light can provide the energy to induce photochemical reactions.

-

Causality: The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances because light energy can promote homolytic cleavage of bonds to form radical intermediates.[11][12] For this molecule, the C-Cl bond is the most likely site for photolytic cleavage, which could initiate radical-mediated degradation pathways. While specific data for this compound is not publicly available, general principles of photostability testing should be applied.[13][14]

Section 3: Postulated Degradation Pathways

Based on the chemical functionalities present in 3(R)-Chloromethyl-pyrrolidine hydrochloride, we can postulate the primary degradation pathways. A robust stability-indicating analytical method must be able to separate the parent compound from these potential impurities.

Caption: Postulated major degradation pathways for the title compound.

Section 4: Recommended Storage and Handling Protocols

A self-validating storage protocol is one where the procedures inherently mitigate the risks identified in the stability analysis. The following recommendations are designed to preserve the compound's purity and integrity.

Long-Term Storage (Greater than 1 month)

-

Temperature: Store in a freezer at -20°C to -5°C. This drastically reduces the kinetics of all potential degradation reactions.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[1][10] This serves a dual purpose: it displaces atmospheric moisture to prevent hydrolysis and displaces oxygen to prevent oxidation.

-

Container: Use a tightly sealed, amber glass container.[2][15] The amber glass protects the compound from light exposure, while the tight seal prevents ingress of moisture and air. The original packaging from a reputable supplier should be maintained.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[15]

In-Lab Handling (Short-Term)

-

Aliquotting: To prevent contamination and repeated freeze-thaw cycles of the main stock, aliquot the required amount for short-term use into smaller vials.

-

Environment: When weighing and handling the solid, do so in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air stream.[1] Avoid leaving the container open to the atmosphere for extended periods.

-